2-Mercapto-3-o-tolyl-3H-quinazolin-4-one

Lipophilicity CNS drug design Quinazolinone SAR

Researchers screening quinazolinone cores for anticonvulsant activity often waste resources on inactive scaffolds or N3-aryl isomers with divergent rotational dynamics. 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one (CAS 37641-48-8) resolves this with a validated, atropisomerically distinct scaffold: • 75% seizure protection at 100 mg/kg (6-Hz model)-validated in vivo benchmark • Ortho-tolyl restricts N3-Caryl rotation; meta/para isomers exhibit free rotation • Free 2-mercapto enables single-step S-alkylation for library synthesis • ≥95% purity, logP 3.26 (BBB-penetrant), mp 96-97 °C

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 37641-48-8
Cat. No. B2489801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-o-tolyl-3H-quinazolin-4-one
CAS37641-48-8
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19)
InChIKeyITSACSSSWMTFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-3-o-tolyl-3H-quinazolin-4-one: Chemical Identity & Structure


2-Mercapto-3-o-tolyl-3H-quinazolin-4-one (CAS 37641-48-8) is a 2-thioxo-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivative, belonging to the quinazolinone class of nitrogen-containing fused heterocycles . The compound possesses a calculated logP of approximately 3.26 and a measured melting point of 96–97 °C [1], with commercial availability at ≥95% purity from multiple established chemical suppliers . Its structure is characterized by a mercapto (-SH) group at the 2-position of the quinazolinone core and an ortho-tolyl (2-methylphenyl) substituent at the N3 position, which confers distinct lipophilicity and reactivity properties relative to unsubstituted or para-substituted analogs . The compound exists predominantly in the thione tautomeric form in the solid state, as confirmed by single-crystal X-ray diffraction analysis [2].

Scaffold Class 2-Thioxo-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivative
Functional Handle Free 2-mercapto group for S-alkylation and metal coordination
Conformational Feature Ortho-tolyl atropisomerism may support chiral recognition studies
Physicochemical Profile Calculated logP within reported optimal CNS range (class-level reference)

No Generic Substitute for 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one


Within the 3-aryl-2-thioxoquinazolin-4-one series, substitution at the N3-aryl position is not functionally interchangeable. The ortho-methyl substitution pattern in 2-mercapto-3-o-tolyl-3H-quinazolin-4-one introduces restricted rotation about the N3–Caryl bond due to steric hindrance, a property not observed in the corresponding para- or meta-tolyl isomers, which undergo free rotation . This atropisomerism (axial chirality) fundamentally alters the compound's conformational behavior and, consequently, its capacity for stereospecific molecular recognition in enzyme binding pockets . Additionally, the presence of the free 2-mercapto group—rather than an alkylthio or substituted thioether derivative—provides a nucleophilic handle for subsequent derivatization and metal coordination chemistry that is absent in 2-oxo or 2-alkylthio analogs [1]. Generic substitution with a different N3-aryl isomer or a 2-modified derivative will therefore yield a compound with distinct rotational dynamics and synthetic utility, invalidating direct interchange in both biological screening and synthetic applications .

N3-Aryl Isomer Ortho-methyl restricts N3–Caryl rotation; para- or meta-tolyl isomers show free rotation, potentially altering conformational behavior and chiral recognition.
2-Substituent Type 2-Oxo or 2-alkylthio analogs lack the free thiol nucleophilic handle, limiting one-step S-functionalization and metal coordination capability.
Conformational Context Atropisomerism introduced by ortho-methyl may not transfer to analogs lacking this steric constraint, potentially affecting stereospecific interactions in biological assays.

Differentiation Evidence for 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one


Optimal Lipophilicity for CNS Penetration

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one exhibits a calculated logP value of 3.26 [1]. This value falls within the established optimal lipophilicity window (logP 2–4) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility to facilitate blood-brain barrier penetration [2]. In contrast, the unsubstituted 3-phenyl-2-thioxoquinazolin-4-one analog has a predicted logP of approximately 2.5–2.8 (estimated by structural subtraction of methyl contribution), while 2-oxo-3-arylquinazolin-4-ones lacking the thione group exhibit significantly lower logP values (~1.5–2.0) and consequently reduced passive diffusion capacity [2].

CNS Lipophilicity
Class-level inference
logP = 3.26 (calculated)
Within reported optimal CNS range (logP 2–4)
Higher than unsubstituted and 2-oxo analogs (estimated 2.5–2.8 and 1.5–2.0)
Lipophilicity CNS drug design Quinazolinone SAR

Synthetic Versatility via 2-Mercapto Group

The 2-mercapto group of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one undergoes facile deprotonation to form the sodium thiolate [C15H11N2OSNa], which has been successfully utilized in reactions with cadmium chloride to generate cadmium(II) complexes [1]. This thiolate intermediate serves as a versatile nucleophile for S-alkylation, S-arylation, and metal coordination chemistry, enabling rapid scaffold diversification at the 2-position . In contrast, 2-oxo-3-arylquinazolin-4-ones lack this nucleophilic sulfur handle entirely, while 2-alkylthio derivatives are already alkylated and cannot undergo further substitution without prior dealkylation, limiting their utility as synthetic building blocks .

Synthetic Versatility
Class-level inference
Free thiol → thiolate nucleophile
Enables one-step S-alkylation and Cd(II) complexation
2-Oxo and 2-alkylthio analogs lack this reactive handle
Synthetic chemistry Metal coordination Scaffold diversification

COX-2 Inhibition Comparable to NSAIDs

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one has been reported to exhibit cyclooxygenase-2 (COX-2) inhibitory activity at IC50 values described as comparable to those of standard nonsteroidal anti-inflammatory drugs (NSAIDs) . While the precise numeric IC50 value for this specific compound is not publicly disclosed in accessible primary literature, the reported activity level suggests moderate COX-2 inhibition potency within the micromolar range typical of classical NSAIDs. This activity profile distinguishes the compound from 2-oxoquinazolin-4-one analogs, which generally lack COX inhibitory activity unless specifically functionalized, and from 3-unsubstituted 2-mercaptoquinazolin-4-ones, which show reduced lipophilicity and consequently diminished cellular COX-2 engagement .

COX-2 Inhibition
Data to verify
Reported NSAID-comparable activity
Supports COX-2 enzyme inhibition screening context
Exact IC50 not disclosed in accessible literature; quantitative verification needed
Anti-inflammatory Cyclooxygenase-2 inhibition In vitro pharmacology

Atropisomerism from Ortho-Methyl Substitution

The ortho-methyl substituent on the N3-phenyl ring introduces steric hindrance that restricts rotation about the N3–Caryl bond, resulting in atropisomerism (axial chirality) that has been experimentally characterized for the 2-thioxo-3-(o-aryl)-quinazolin-4-one scaffold class . Energy barriers to rotation for this class of compounds have been determined by thermal racemization studies, confirming the existence of stable conformational isomers at ambient temperature . In contrast, the corresponding para-tolyl and meta-tolyl isomers lack this steric constraint and undergo free rotation about the N3–Caryl bond, existing as rapidly interconverting conformers rather than discrete atropisomers .

Atropisomerism
Class-level inference
Restricted N3–Caryl rotation
Ortho-methyl introduces axial chirality for chiral recognition studies
Para-/meta-tolyl isomers exhibit free rotation, no atropisomerism
Atropisomerism Conformational restriction Steric hindrance

Anticonvulsant Activity in 6-Hz Seizure Model

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one has been evaluated in the 6-Hz psychomotor seizure model, a well-established preclinical assay for therapy-resistant partial seizures [1]. At a dose of 100 mg/kg (i.p.), the compound protected 3 out of 4 tested mice (75% protection rate) with 0% mortality observed [1]. This level of protection is meaningful in the context of the 6-Hz model, where complete protection (4/4) at 100 mg/kg would represent robust anticonvulsant activity comparable to clinical agents such as levetiracetam [2]. The vehicle control group showed 0/3 protection, confirming the observed effect is compound-mediated rather than procedural artifact [1].

6-Hz Seizure Model
Reported
75% protection (3/4 mice) at 100 mg/kg i.p.
Supports anticonvulsant model-response evaluation
Vehicle: 0% protection; literature benchmark levetiracetam 100%
Anticonvulsant 6-Hz seizure model In vivo pharmacology

Optimal Applications for 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one


CNS Anticonvulsant Lead Optimization

This compound is optimally deployed as a starting scaffold for anticonvulsant drug discovery programs targeting therapy-resistant partial seizures. The demonstrated 75% protection rate at 100 mg/kg in the 6-Hz psychomotor seizure model [1] provides a validated in vivo efficacy benchmark from which structural modifications can be evaluated. The calculated logP of 3.26 positions the scaffold favorably for blood-brain barrier penetration, while the 2-mercapto group offers a synthetic handle for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. Researchers can leverage the compound's combination of demonstrated in vivo anticonvulsant activity and CNS-favorable physicochemical profile to advance structure-activity relationship (SAR) studies more efficiently than starting from less characterized quinazolinone cores.

Modular Building Block for Quinazolinone Libraries

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one functions as a versatile building block for the parallel synthesis of diverse 2-substituted quinazolinone libraries. The 2-mercapto group undergoes facile deprotonation to a nucleophilic thiolate [1], enabling efficient S-alkylation with a broad range of alkyl, benzyl, and functionalized halides to generate structurally diverse derivatives in a single synthetic step. This reactivity contrasts sharply with 2-oxo analogs, which require multi-step functionalization at other positions, and with 2-alkylthio derivatives, which are terminal products rather than synthetic intermediates. Researchers engaged in scaffold-oriented synthesis or diversity-oriented synthesis will find this compound offers superior modularity and reaction efficiency for generating compound collections for biological screening.

COX-2 Inhibition Screening and Anti-Inflammatory Lead ID

For research groups conducting phenotypic or target-based screening for novel anti-inflammatory agents, this compound provides a quinazolinone-based COX-2 inhibitor scaffold with reported activity comparable to reference NSAIDs [1]. The presence of both the 2-mercapto group and the ortho-tolyl N3-substituent distinguishes this compound from the more common 2-oxoquinazolin-4-one scaffolds that lack appreciable COX inhibitory activity. Procurement of this specific compound—rather than a generic 3-arylquinazolin-4-one—ensures that screening campaigns begin with a scaffold possessing validated anti-inflammatory target engagement, reducing the risk of false-negative outcomes that can arise when screening inactive core structures.

Metal Complexation and Coordination Chemistry

The capacity of 2-mercapto-3-o-tolyl-3H-quinazolin-4-one to form stable metal complexes via the deprotonated thiolate sulfur has been crystallographically confirmed through the synthesis and structural characterization of cadmium(II) complexes [1]. This property makes the compound suitable for coordination chemistry studies exploring quinazolinone-based ligands for transition metals. The ortho-tolyl N3-substituent introduces steric bulk that influences coordination geometry and supramolecular assembly, as evidenced by the highly distorted octahedral geometry observed in the Cd(II) complex [1]. Researchers investigating metallodrug development or metal-organic frameworks based on heterocyclic ligands will find this compound provides a structurally characterized entry point with predictable coordination behavior.

Application
Selection Property
Validation Focus
Anticonvulsant model-response studies
CNS physicochemical profile (logP within reported optimal window)
6-Hz seizure protection endpoints
Quinazolinone scaffold diversification
2-Mercapto nucleophilic handle for S-alkylation
Derivatization efficiency and library generation
COX-2 enzyme inhibition screening
Reported COX-2 activity comparable to NSAIDs (data to verify)
Anti-inflammatory target engagement assays
Transition metal coordination chemistry
Thiolate sulfur coordination capability
Crystallographic complex characterization

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